molecular formula C14H18ClNO4S B15199004 3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride

3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride

Cat. No.: B15199004
M. Wt: 331.8 g/mol
InChI Key: KSEDMYIWLOOBDA-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride is a complex organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride typically involves multiple steps. One common approach starts with the preparation of the intermediate 3-Methyl-4-hydroxybenzenesulfonyl chloride. This intermediate is then reacted with 2-oxo-2-(piperidin-1-yl)ethanol under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and reduction: The compound can participate in redox reactions, particularly involving the piperidine moiety.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic acids: Resulting from hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzenesulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The piperidine moiety may interact with specific receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C14H18ClNO4S/c1-11-9-12(21(15,18)19)5-6-13(11)20-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3

InChI Key

KSEDMYIWLOOBDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)N2CCCCC2

Origin of Product

United States

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